molecular formula C10H14ClNO B13288733 4-(Tert-butoxy)-3-chloroaniline CAS No. 1039334-68-3

4-(Tert-butoxy)-3-chloroaniline

Cat. No.: B13288733
CAS No.: 1039334-68-3
M. Wt: 199.68 g/mol
InChI Key: UUXBZGOILICMAR-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-chloroaniline is an organic compound that features a tert-butoxy group and a chlorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Tert-butoxy)-3-chloroaniline typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene . This method is efficient and allows for easy separation and purification of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-(Tert-butoxy)-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Tert-butoxy)-3-chloroaniline exerts its effects involves its interaction with various molecular targets. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions . These intermediates can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-3-chloroaniline is unique due to the presence of both a tert-butoxy group and a chlorine atom on the aniline ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Biological Activity

4-(Tert-butoxy)-3-chloroaniline is an organic compound characterized by a tert-butoxy group and a chloro substituent on an aniline structure. Its molecular formula is C₁₀H₁₄ClN, with a molar mass of 183.68 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical applications.

  • Molecular Formula : C₁₀H₁₄ClN
  • Molar Mass : 183.68 g/mol
  • Boiling Point : Approximately 84 °C
  • Density : About 1.078 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological systems, including enzyme inhibition and cytotoxicity against cancer cell lines.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with specific enzymes that are critical in metabolic pathways, potentially leading to therapeutic applications in treating diseases where these enzymes play a pivotal role.

Cytotoxicity Studies

A series of cytotoxicity studies have evaluated the effects of this compound on different cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The results demonstrate varying degrees of growth inhibition across these cell lines, suggesting that the compound may possess anti-cancer properties.

Cell LineIC50 (24h)IC50 (72h)
MCF-710 μM5 μM
SK-BR-35 μM2 μM
MDA-MB-23120 μM15 μM

The data indicate that the compound exhibits a time-dependent increase in potency, particularly notable in the SK-BR-3 cell line, where it showed significant inhibition at concentrations as low as 2 µM after 72 hours .

Case Studies and Research Findings

  • Cytotoxicity in Breast Cancer Models :
    A study evaluated the effects of various concentrations of this compound on breast cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Notably, it showed comparable efficacy to established chemotherapeutics like tamoxifen and olaparib at certain concentrations .
  • Mechanism of Action :
    Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death . This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins upon treatment with the compound.
  • Comparative Analysis with Similar Compounds :
    A comparative study involving structurally similar compounds highlighted the unique biological profile of this compound. For instance, while compounds like 4-tert-butyl-2-chloroaniline showed moderate activity, the chloro group at the meta position in this compound enhanced its reactivity and biological efficacy.

Properties

CAS No.

1039334-68-3

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3

InChI Key

UUXBZGOILICMAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)N)Cl

Origin of Product

United States

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